2,2-Difluoro-7-oxabicyclo[4.1.0]heptane
CAS No.: 1109284-38-9
Cat. No.: VC2830235
Molecular Formula: C6H8F2O
Molecular Weight: 134.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1109284-38-9 |
|---|---|
| Molecular Formula | C6H8F2O |
| Molecular Weight | 134.12 g/mol |
| IUPAC Name | 2,2-difluoro-7-oxabicyclo[4.1.0]heptane |
| Standard InChI | InChI=1S/C6H8F2O/c7-6(8)3-1-2-4-5(6)9-4/h4-5H,1-3H2 |
| Standard InChI Key | OSKDANUBQCCDRI-UHFFFAOYSA-N |
| SMILES | C1CC2C(O2)C(C1)(F)F |
| Canonical SMILES | C1CC2C(O2)C(C1)(F)F |
Introduction
2,2-Difluoro-7-oxabicyclo[4.1.0]heptane is a complex organic compound with the molecular formula C₆H₈F₂O. It is characterized by a unique bicyclic structure, featuring a seven-membered ring fused to a four-membered ring, with two fluorine atoms at the 2-position and an oxygen atom in the seven-membered ring. This compound is identified by the CAS number 1109284-38-9 and is also known as 2,2-DIFLUORO-7-OXA-BICYCLO[4.1.0]HEPTANE .
Synthesis and Applications
The synthesis of 2,2-Difluoro-7-oxabicyclo[4.1.0]heptane typically involves complex organic reactions that require precise control over reaction conditions. This compound can serve as a precursor for further derivatization to produce more complex molecules with potential applications in medicinal chemistry and materials science. Similar bicyclic compounds have shown promise in various fields, including pharmaceuticals and advanced materials.
Availability and Handling
2,2-Difluoro-7-oxabicyclo[4.1.0]heptane is available from chemical suppliers in various quantities, typically with a purity of 95% or higher . Handling this compound requires standard laboratory safety precautions due to its potential reactivity and the presence of fluorine atoms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume